3-Cyanopropanimidamide;hydrochloride

Description

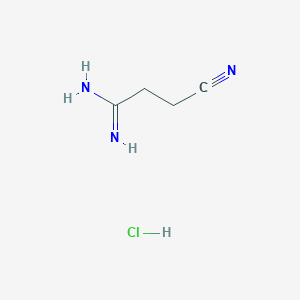

3-Cyanopropanimidamide hydrochloride is an organic compound characterized by a propanimidamide backbone (NH₂C(=NH)CH₂-) with a cyano (-CN) substituent at the 3-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility in aqueous environments, a common feature in drug formulations .

Properties

IUPAC Name |

3-cyanopropanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c5-3-1-2-4(6)7;/h1-2H2,(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIJOIQWTFKOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=N)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Cyanopropanimidamide;hydrochloride typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One of the most versatile and economical methods involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

3-Cyanopropanimidamide;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Cyanopropanimidamide;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is used in the development of biologically active molecules.

Medicine: It is utilized in the synthesis of pharmaceuticals with potential therapeutic applications.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyanopropanimidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from it .

Comparison with Similar Compounds

Research Findings and Gaps

- Reactivity: The cyano group may confer unique binding affinities compared to chloro or methoxy analogs, though empirical data are lacking.

- Safety : Handling precautions for hydrochloride salts (e.g., inhalation risks ) and cyanide-containing compounds must be emphasized.

- Synthesis: Routes may involve cyano-group introduction via nucleophilic substitution or amidine formation followed by HCl salification.

Biological Activity

3-Cyanopropanimidamide; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3-Cyanopropanimidamide; hydrochloride is characterized by its unique chemical structure, which is conducive to various biological interactions. The molecular formula and structural details are essential for understanding its mechanism of action and biological efficacy.

Biological Activity Overview

The biological activities of 3-Cyanopropanimidamide; hydrochloride have been studied in various contexts, highlighting its potential therapeutic applications. Below are the key areas of biological activity observed:

-

Antimicrobial Activity :

- Studies have indicated that compounds similar to 3-Cyanopropanimidamide exhibit antimicrobial properties against a range of pathogens.

- A notable study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

-

Anticancer Properties :

- Research has shown that 3-Cyanopropanimidamide; hydrochloride can induce apoptosis in cancer cell lines. The mechanism involves cell cycle arrest and induction of oxidative stress.

- In vitro studies revealed IC50 values indicating effective concentration ranges for inhibiting cell proliferation in various cancer models.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of MRSA | |

| Anticancer | Induction of apoptosis | |

| Cytotoxicity | Significant reduction in cell viability |

Table 2: IC50 Values in Cancer Cell Lines

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3-Cyanopropanimidamide; hydrochloride against several bacterial strains. The compound demonstrated potent activity against MRSA, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This suggests its potential as an alternative treatment option for resistant bacterial infections.

Case Study 2: Cancer Cell Line Testing

In an experimental setup, various cancer cell lines were treated with different concentrations of 3-Cyanopropanimidamide; hydrochloride. The results indicated that the compound effectively induced apoptosis in a dose-dependent manner, particularly in prostate cancer cells (PC-3) and cervical cancer cells (HeLa). Microscopic examination confirmed morphological changes consistent with apoptosis, such as cell shrinkage and chromatin condensation.

The biological activity of 3-Cyanopropanimidamide; hydrochloride can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound has been shown to interfere with the normal progression of the cell cycle, leading to increased apoptosis rates in cancer cells.

- Oxidative Stress Induction : It appears to increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxicity.

- Binding Affinity : Structural modifications enhance binding affinity to specific receptors, which may explain its efficacy in antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.